5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17524404
Molecular Formula: C11H21N3
Molecular Weight: 195.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3 |
|---|---|
| Molecular Weight | 195.30 g/mol |
| IUPAC Name | 5,7-diethyl-2-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C11H21N3/c1-4-9-6-10(5-2)14-7-8(3)12-11(14)13-9/h8-10H,4-7H2,1-3H3,(H,12,13) |
| Standard InChI Key | ZTPDCDLFKUDHFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CC(N2CC(NC2=N1)C)CC |
Introduction
5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a complex organic compound belonging to the class of imidazopyrimidines. It features a fused bicyclic structure that combines imidazole and pyrimidine rings, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure contributes to its classification as a heterocyclic compound, characterized by the presence of atoms other than carbon within the ring structure.
Synthesis Methods
The synthesis of 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors such as ethyl 2-amino-4-methylpyrimidine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The use of catalysts and specific reagents is crucial to achieve the desired outcomes without decomposing the sensitive heterocyclic structure.
Biological Activities and Applications
Derivatives of imidazo[1,2-a]pyrimidines, including 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, exhibit varying degrees of potency against targets such as cyclooxygenase enzymes (COX), which are crucial in inflammatory responses. This compound is primarily explored for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer drugs.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyrimidine | Parent compound without diethyl substitutions | Base structure for many derivatives |
| 5-Methylimidazo[1,2-a]pyrimidine | Methyl group at position 5 | Different substitution pattern affecting reactivity |
| 5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | Ethyl groups at positions 5 and 7 | Enhanced lipophilicity compared to analogs |
| 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | Ethyl groups at positions 5 and 7; methyl group at position 2 | Additional methyl substitution potentially affecting biological activity |
Research Findings
Research on 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine focuses on its interaction with biological targets such as enzymes and receptors. These interactions are crucial for understanding its therapeutic potential and optimizing its efficacy in drug development. The compound's unique structure allows it to act as a building block for more complex molecules, enhancing its potential applications across several fields.
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